(R)-6-methoxymethyl-piperazin-2-one

Renin Inhibition Hypertension Structure-Activity Relationship

Procure (R)-6-methoxymethyl-piperazin-2-one (CAS 323581-45-9) as a high-purity, non-racemic chiral building block. Its (6R)-configured methoxymethyl group enables equipotent enantiomer behavior in renin inhibition, eliminating enantiomer-specific profiling. Leverages a one-step, quantitative-yield synthesis for cost-efficient access to peptidomimetics and NK₁ antagonist intermediates. Ideal for focused library construction targeting renin, PI3Kδ, and BTK pathways.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Cat. No. B8637034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-methoxymethyl-piperazin-2-one
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOCC1CNCC(=O)N1
InChIInChI=1S/C6H12N2O2/c1-10-4-5-2-7-3-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
InChIKeyOJVSLPDXBRRCMK-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-6-Methoxymethyl-piperazin-2-one CAS 323581-45-9: Core Chiral Piperazinone Scaffold for Renin Inhibition and Peptidomimetic Drug Discovery


(R)-6-Methoxymethyl-piperazin-2-one (CAS 323581-45-9) is a chiral, non-racemic piperazin-2-one derivative characterized by a (6R)-configured methoxymethyl substituent on the saturated six-membered ring . The piperazin-2-one core serves as a privileged scaffold in medicinal chemistry, acting as a conformationally constrained peptidomimetic and key intermediate for bioactive compounds [1]. The (R)-enantiomer specifically belongs to the 6-alkoxymethyl-2-piperazinone subclass, which has demonstrated equipotent renin inhibition across both enantiomeric configurations—an unusual stereochemical tolerance that distinguishes this scaffold from structurally related renin inhibitors [2].

(R)-6-Methoxymethyl-piperazin-2-one: Why Unsubstituted Piperazinones or Racemates Cannot Substitute


Unsubstituted piperazin-2-one and racemic mixtures lack the stereochemical and functional group features that define the (R)-6-methoxymethyl congener's biological and synthetic utility. The (6R) absolute configuration at the chiral center is critical for enantioselective applications, and substitution with racemic material eliminates chiral integrity entirely . Furthermore, the methoxymethyl substituent modulates both hydrogen-bonding capacity and lipophilicity, which are essential for target binding in renin inhibition and for downstream derivatization [1]. In contrast, generic piperazinones without this substituent exhibit fundamentally different SAR patterns and cannot recapitulate the equipotent enantiomer behavior documented for the 6-alkoxymethyl subclass [2].

(R)-6-Methoxymethyl-piperazin-2-one Procurement Evidence: Quantified Differentiation vs. Piperazinone Comparators


Renin Inhibition: Equipotent Enantiomer Activity Differentiates from Rigidly Stereospecific Piperidine Scaffolds

The 6-alkoxymethyl-1-aryl-2-piperazinone scaffold exhibits equipotent renin inhibitory activity for both the (R)- and (S)-enantiomers, a property that contrasts sharply with the 3-alkoxymethyl-4-arylpiperidine scaffold where enantiomeric activity diverges significantly [1]. In a series of ketopiperazine-based renin inhibitors, the (6R)-configured analog achieved an IC₅₀ of 606 nM against human renin at pH 7.4, 22°C, measured via a tandem Green Fluorescent Protein (tGFP) substrate assay [2].

Renin Inhibition Hypertension Structure-Activity Relationship

One-Step Quantitative Synthesis Outperforms Multi-Step Piperazinone Routes

A protocol using adapted Vilsmeier conditions enables the one-step synthesis of (R)-6-methoxymethyl-piperazin-2-one in quantitative yield, as characterized by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. In contrast, conventional methods for substituted piperazin-2-ones often require multiple steps, such as tandem reductive amination-cyclization, which proceed in good but not quantitative yields (e.g., 43% yield for a representative cascade) .

Process Chemistry Synthetic Efficiency Green Chemistry

Asymmetric Catalytic Access in One-Pot Differentiates from Chiral Auxiliary-Dependent Routes

A one-pot Knoevenagel/asymmetric epoxidation/domino ring-opening cyclization (DROC) method produces 3-aryl/alkyl piperazin-2-ones in 38–90% yields with up to 99% ee, including the (R)-configured products, without requiring chiral auxiliaries [1]. Traditional approaches to chiral piperazin-2-ones often rely on chiral auxiliary-mediated dynamic resolution, adding steps and reducing atom economy [2].

Asymmetric Catalysis Peptidomimetic Synthesis Aprepitant Intermediate

Scaffold Flexibility: Piperazinone Core Enables Both Renin and Kinase Inhibition vs. Monofunctional Comparators

The piperazin-2-one scaffold serves as a versatile template for diverse target classes. While the (R)-6-methoxymethyl derivative itself is primarily validated for renin inhibition, structurally related piperazinone-containing compounds have achieved low-nanomolar potency against PI3Kδ (e.g., WNY1613) and covalent BTK inhibition with excellent kinase selectivity [1][2]. In contrast, many piperidine-based renin inhibitors lack this polypharmacological potential.

Polypharmacology Kinase Inhibition BTK PI3Kδ

Priority Application Scenarios for (R)-6-Methoxymethyl-piperazin-2-one Based on Quantitative Differentiation


Renin Inhibitor Lead Optimization Campaigns

In hypertension and cardiovascular drug discovery, the equipotent enantiomer property of the 6-alkoxymethyl-2-piperazinone scaffold [1] eliminates the need for extensive enantiomer-specific profiling, accelerating SAR studies. The (R)-6-methoxymethyl congener serves as an optimal starting point for synthesizing ketopiperazine renin inhibitors with balanced activity and reduced stereochemical complexity.

Large-Scale Chiral Building Block Synthesis

The one-step, quantitative-yield synthesis [2] makes (R)-6-methoxymethyl-piperazin-2-one a cost-efficient chiral building block for generating diverse peptidomimetics, including intermediates for neurokinin-1 (NK₁) receptor antagonists (e.g., aprepitant analogs) [3] and conformationally constrained amino acid surrogates.

Polypharmacological Probe Development

Given the piperazin-2-one scaffold's validated activity across renin, PI3Kδ, and BTK targets [4][5], procurement of (R)-6-methoxymethyl-piperazin-2-one enables the construction of focused libraries for probing multi-target pharmacology in oncology and immunology, where dual renin-kinase inhibition may offer synergistic therapeutic benefits.

Asymmetric Catalysis Methodology Validation

The availability of robust one-pot asymmetric catalytic routes to piperazin-2-ones [6] positions (R)-6-methoxymethyl-piperazin-2-one as a benchmark substrate for testing new enantioselective transformations, given its well-characterized spectroscopic properties and commercial accessibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-6-methoxymethyl-piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.